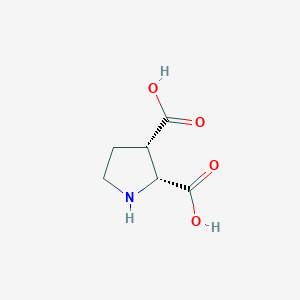

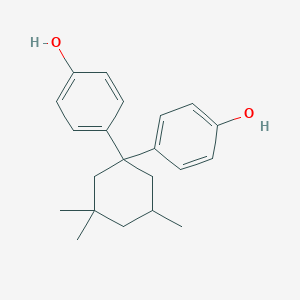

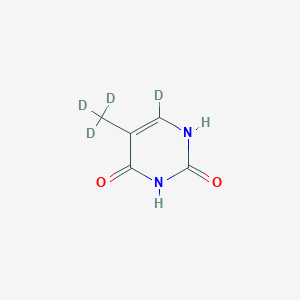

![molecular formula C11H15NO3 B132598 (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 151792-53-9](/img/structure/B132598.png)

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Overview

Description

“(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one” is a bicyclic γ-lactam . It’s also known as Vince lactam . The molecular formula is C6H7NO .

Synthesis Analysis

The dirhodium (II) complex 7 of (1S,3R,4R)-2- (p-tert-butylphenylsulphonyl)-2-aza-bicyclo [2.2.1]heptane-3- carboxylic acid (3) (or its enantiomer) was synthesized in four steps from cyclopentadiene, ®- or (S)-phenylethylamine and methyl glyoxylate .Molecular Structure Analysis

The molecular weight of this compound is 109.13 . The exact mass is 109.052765 Da .Chemical Reactions Analysis

An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides is reported as a novel strategy for the efficient green synthesis of the 7-oxa-2-azabicyclo [2.2.1]hept-5-ene skeleton .Physical And Chemical Properties Analysis

The compound is a solid . It has an optical activity of [α]20/D −565°, c = 1 in chloroform .Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the compound valuable for creating complex natural products.

Palladium-Catalyzed Reactions

It is used in palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This process is efficient and allows for the further functionalization to build a library of bridged aza-bicyclic structures.

Drug Discovery

The unique structure of the compound makes it a significant potential in the field of drug discovery. It has been applied as a key synthetic intermediate in several total syntheses .

Stereocontrolled Formation

Research directed towards the preparation of the basic structure of this compound in a stereoselective manner has attracted attention. This is due to the stereocontrolled formation of the bicyclic scaffold being a crucial step in the synthesis of various bioactive molecules .

Desymmetrization Processes

The compound can be used in desymmetrization processes starting from achiral tropinone derivatives. This application is important for the synthesis of molecules where symmetry needs to be broken to achieve the desired chirality .

Bridged Aza-Bicyclic Structures

Lastly, the compound’s ability to be transformed into oxygenated 2-azabicyclo[2.2.1]heptanes paves the way for creating a variety of bridged aza-bicyclic structures, which are valuable scaffolds in medicinal chemistry .

Each of these applications demonstrates the versatility and importance of (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate in scientific research, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals. The compound’s role in enabling stereocontrolled and enantioselective reactions is particularly noteworthy, as these are critical aspects of modern synthetic chemistry. <|\im_end|>

Tropane Alkaloids Synthesis

This compound is pivotal in the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids. These alkaloids are known for their diverse biological activities, making this compound a valuable asset in the synthesis of natural products with potential pharmacological uses .

Palladium-Catalyzed Aminoacyloxylation

It plays a crucial role in the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, leading to the formation of oxygenated 2-azabicyclo[2.2.1]heptanes. This reaction is notable for its efficiency and the ability to further functionalize the products to create a variety of bridged aza-bicyclic structures .

Drug Discovery Applications

The unique structural features of this compound make it a significant candidate in drug discovery. It has been utilized as a key synthetic intermediate in various total syntheses, highlighting its importance in the development of new medicinal compounds .

Stereocontrolled Formation

The stereoselective preparation of this compound is of great interest due to its application in the stereocontrolled formation of bicyclic scaffolds. This is essential for the synthesis of bioactive molecules where precise stereochemistry is required .

Desymmetrization Processes

This compound is also used in desymmetrization processes starting from achiral tropinone derivatives. Such processes are crucial for synthesizing molecules with specific chirality, a key aspect in the creation of enantiomerically pure pharmaceuticals .

Construction of Bridged Aza-Bicyclic Structures

The ability to transform into oxygenated 2-azabicyclo[2.2.1]heptanes allows for the construction of various bridged aza-bicyclic structures. These structures are highly sought after in medicinal chemistry for their potential therapeutic applications .

Each application area showcases the compound’s versatility and underscores its importance in scientific research, particularly in organic synthesis and pharmaceutical development. The focus on enantioselective and stereocontrolled reactions reflects the ongoing efforts in the field to achieve precision in molecular construction for therapeutic purposes. OP: Here is a comprehensive analysis of the scientific research applications of “(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate”, focusing on six unique applications:

Synthesis of Tropane Alkaloids

This compound is instrumental in the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is a key structure in the family of tropane alkaloids. These alkaloids possess a wide range of biological activities, making the compound significant for the synthesis of complex natural products .

Palladium-Catalyzed Reactions

It is utilized in palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to create oxygenated 2-azabicyclo[2.2.1]heptanes. This reaction is efficient and versatile, allowing for the further functionalization to construct a library of bridged aza-bicyclic structures .

Mechanism of Action

Mode of Action

The mode of action of (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateIt is known that the compound can be synthesized via a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates .

Biochemical Pathways

The biochemical pathways affected by (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateThe compound is a part of the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . More research is needed to elucidate the specific biochemical pathways this compound affects.

Result of Action

The molecular and cellular effects of (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateThe compound is part of the bicyclo[2.2.1]heptane scaffold, which is found in various bioactive natural products and drug candidates

Safety and Hazards

properties

IUPAC Name |

tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIZWJGHIYDHRL-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474101 | |

| Record name | (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

CAS RN |

151792-53-9 | |

| Record name | (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

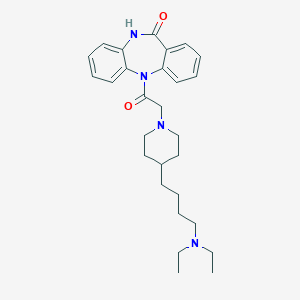

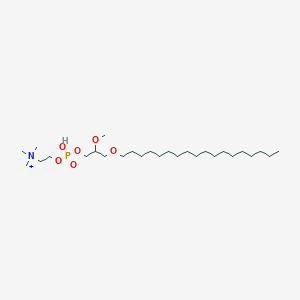

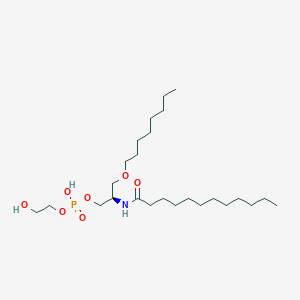

![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)

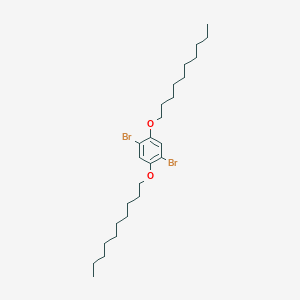

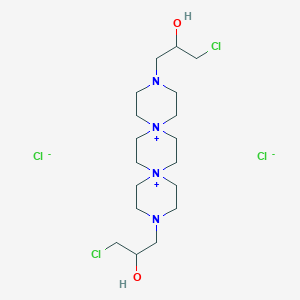

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)

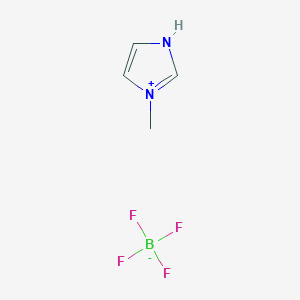

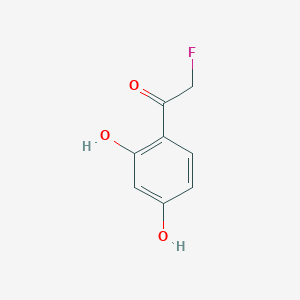

![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)